molecular formula C10H11BrO B13658412 (2-Bromo-4-cyclopropylphenyl)methanol

(2-Bromo-4-cyclopropylphenyl)methanol

Cat. No.: B13658412
M. Wt: 227.10 g/mol
InChI Key: DVOSQNZJTDDLSY-UHFFFAOYSA-N
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Description

(2-Bromo-4-cyclopropylphenyl)methanol is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-cyclopropylphenyl)methanol typically involves the bromination of a precursor compound followed by the introduction of the cyclopropyl and hydroxymethyl groups. One common method involves the bromination of 4-cyclopropylphenol using bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-bromo-4-cyclopropylphenol is then subjected to a Grignard reaction with formaldehyde to introduce the hydroxymethyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using automated reactors to control temperature and reaction time precisely. The subsequent Grignard reaction can be scaled up using industrial-grade reagents and solvents to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-cyclopropylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: 2-Bromo-4-cyclopropylbenzaldehyde or 2-Bromo-4-cyclopropylbenzoic acid.

    Reduction: 4-Cyclopropylphenylmethanol.

    Substitution: 2-Amino-4-cyclopropylphenylmethanol or 2-Thio-4-cyclopropylphenylmethanol.

Scientific Research Applications

(2-Bromo-4-cyclopropylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4-cyclopropylphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-4-methylphenyl)methanol: Similar structure but with a methyl group instead of a cyclopropyl group.

    (2-Bromo-4-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a cyclopropyl group.

    (2-Bromo-4-isopropylphenyl)methanol: Similar structure but with an isopropyl group instead of a cyclopropyl group.

Uniqueness

(2-Bromo-4-cyclopropylphenyl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

(2-bromo-4-cyclopropylphenyl)methanol

InChI

InChI=1S/C10H11BrO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7,12H,1-2,6H2

InChI Key

DVOSQNZJTDDLSY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)CO)Br

Origin of Product

United States

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